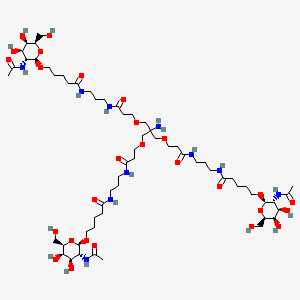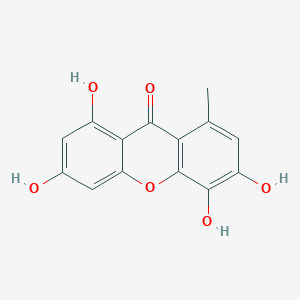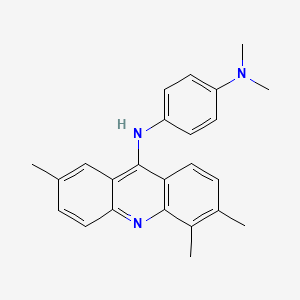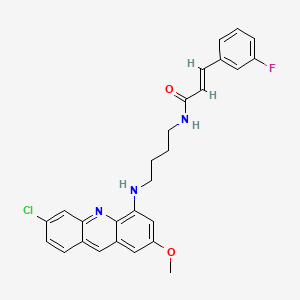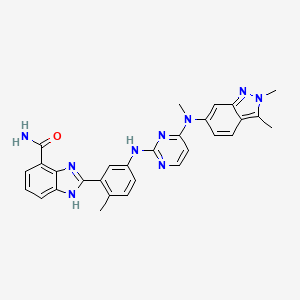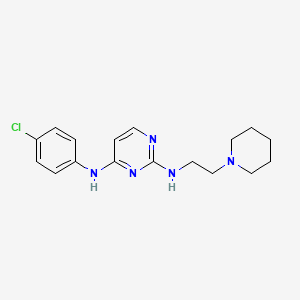
SARS-CoV-2-IN-68
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-68 is a chemical compound that has garnered significant attention due to its potential antiviral properties, particularly against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by inhibiting the virus’s ability to replicate and spread within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-68 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and selectivity.
Scalability: The process is designed to be scalable, allowing for large-scale production without significant loss of efficiency.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-68 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its antiviral properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
科学的研究の応用
SARS-CoV-2-IN-68 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its antiviral activity and understand its interaction with viral proteins.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound’s antiviral properties make it a candidate for inclusion in disinfectants and antiviral coatings.
作用機序
SARS-CoV-2-IN-68 exerts its antiviral effects by targeting specific molecular pathways within the virus. The primary mechanism involves:
Inhibition of Viral Replication: The compound interferes with the viral replication machinery, preventing the virus from multiplying within the host cells.
Molecular Targets: this compound targets key viral proteins, such as the main protease and RNA-dependent RNA polymerase, which are essential for viral replication.
Pathways Involved: The compound disrupts the viral life cycle by inhibiting the processing of viral polyproteins and blocking the synthesis of viral RNA.
類似化合物との比較
SARS-CoV-2-IN-68 is compared with other similar antiviral compounds to highlight its uniqueness:
Remdesivir: Both compounds inhibit viral replication, but this compound may have a different mechanism of action and potentially fewer side effects.
Favipiravir: While Favipiravir targets the viral RNA polymerase, this compound may offer broader antiviral activity by targeting multiple viral proteins.
Molnupiravir: Similar to Molnupiravir, this compound is designed to inhibit viral replication, but it may have different pharmacokinetic properties and efficacy profiles.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Hydroxychloroquine
- Lopinavir-Ritonavir
特性
分子式 |
C14H12N2OSe |
|---|---|
分子量 |
303.23 g/mol |
IUPAC名 |
2-(2-ethylphenyl)-[1,2]selenazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H12N2OSe/c1-2-10-5-3-4-6-12(10)16-14(17)11-7-8-15-9-13(11)18-16/h3-9H,2H2,1H3 |
InChIキー |
NGSHQDALNNRPFO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C([Se]2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


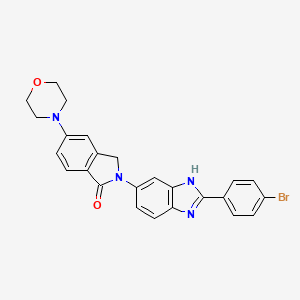
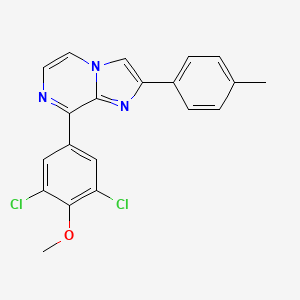
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
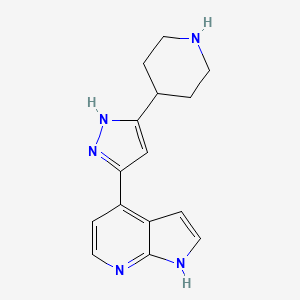
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)


